molecular formula C21H16N2O3 B4412348 4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No. B4412348
M. Wt: 344.4 g/mol
InChI Key: HQDZKGACIBLOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as IQD, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been shown to possess interesting biological properties, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and bacterial infection. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, and to block the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, suggesting that it may have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in water. However, the compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, this compound has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.

Future Directions

There are several potential future directions for research on 4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, including the investigation of its effects on specific diseases and conditions, the development of new synthetic methods for the compound, and the optimization of its pharmacological properties. Further studies are needed to elucidate the mechanism of action of this compound and to determine its safety and toxicity profile in vivo. Additionally, the potential for this compound to be used as a starting point for the development of new drugs should be explored.

Scientific Research Applications

4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit anti-inflammatory, antitumor, and antibacterial activities, making it a promising candidate for the development of new drugs. This compound has also been investigated for its neuroprotective properties and its ability to inhibit the growth of cancer cells, suggesting that it may have therapeutic potential in the treatment of various diseases.

properties

IUPAC Name

4-(1H-indol-3-yl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-23-17-9-5-3-7-13(17)20-19(21(23)25)14(10-18(24)26-20)15-11-22-16-8-4-2-6-12(15)16/h2-9,11,14,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDZKGACIBLOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
Reactant of Route 2
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4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
Reactant of Route 3
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4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
Reactant of Route 4
4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
Reactant of Route 5
4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
Reactant of Route 6
4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

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